(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate
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Overview
Description
(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate is an organic compound with the molecular formula C21H17NO4 and a molecular weight of 347.37 g/mol. This compound is characterized by the presence of a formyl group, a methoxy group, and a diphenylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-diphenylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 4-carboxy-2-methoxyphenyl N,N-diphenylcarbamate.
Reduction: 4-hydroxymethyl-2-methoxyphenyl N,N-diphenylcarbamate.
Substitution: Various substituted phenyl N,N-diphenylcarbamates depending on the nucleophile used.
Scientific Research Applications
(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
4-formyl-2-methoxyphenylboronic acid: A boronic acid derivative with similar structural features.
4-formyl-2-methoxyphenyl isocyanate: An isocyanate derivative with similar reactivity.
Uniqueness
(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diphenylcarbamate moiety distinguishes it from other similar compounds, providing unique properties and applications in various fields.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) N,N-diphenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-20-14-16(15-23)12-13-19(20)26-21(24)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIOJTZTNRCUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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